2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a compound that combines a thiazole ring with a sulfonamide group and a dioxolane moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural features of this compound suggest it could serve as a versatile building block in organic synthesis and drug development.
The compound can be synthesized through various chemical pathways involving thiazole derivatives and dioxolane compounds. It is commercially available from chemical suppliers and has been referenced in several scientific studies and patents, indicating its relevance in ongoing research.
This compound falls under the category of sulfonamides, which are known for their broad-spectrum antimicrobial properties. It also belongs to the class of heterocyclic compounds due to the presence of both thiazole and dioxolane rings.
The synthesis of 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide typically involves multi-step reactions. One common method includes:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency by providing uniform heating.
The molecular formula for 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is . Its structure consists of:
Property | Value |
---|---|
Molecular Weight | 250.3 g/mol |
IUPAC Name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
InChI | InChI=1S/C7H10N2O4S2/c1-7(12-2-3-13-7)6-9-4-5(14-6)15(8,10)11/h4H,2-3H2,1H3,(H2,8,10,11) |
Canonical SMILES | CC1(OCCO1)C2=NC=C(S2)S(=O)(=O)N |
The compound can engage in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome, yielding different products based on the specific pathways taken.
The mechanism by which 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide exerts its biological effects may involve:
Data on specific targets and pathways are still being investigated to fully elucidate the mechanism.
The compound exhibits typical characteristics of sulfonamides:
Relevant chemical properties include:
The applications of 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide include:
This compound's unique structure positions it as a valuable candidate for further exploration in medicinal chemistry and related fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2